4-Bromobenzyl ethyl sulfide
CAS No.: 65824-32-0
Cat. No.: VC13395259
Molecular Formula: C9H11BrS
Molecular Weight: 231.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65824-32-0 |
|---|---|
| Molecular Formula | C9H11BrS |
| Molecular Weight | 231.15 g/mol |
| IUPAC Name | 1-bromo-4-(ethylsulfanylmethyl)benzene |
| Standard InChI | InChI=1S/C9H11BrS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 |
| Standard InChI Key | CGNZAPBFSMOHMO-UHFFFAOYSA-N |
| SMILES | CCSCC1=CC=C(C=C1)Br |
| Canonical SMILES | CCSCC1=CC=C(C=C1)Br |
Introduction
Chemical Structure and Molecular Characteristics
4-Bromobenzyl ethyl sulfide consists of a para-brominated benzyl group (–C₆H₄BrCH₂–) connected to an ethyl sulfide group (–SCH₂CH₃). The molecular formula is C₉H₁₁BrS, with a molecular weight of 231.21 g/mol. Key structural features include:
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Bromine substituent: Positioned at the para position of the benzene ring, enhancing electrophilic reactivity.
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Sulfide linkage: The thioether (–S–) bridge between the benzyl and ethyl groups, which influences solubility and oxidative stability.
The compound’s structure is corroborated by analogous sulfides documented in synthetic protocols . For instance, the synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide shares a similar benzyl sulfide backbone, underscoring the prevalence of this motif in heterocyclic chemistry.
Synthetic Methodologies
Nucleophilic Substitution via 4-Bromobenzyl Bromide
A primary route involves the reaction of 4-bromobenzyl bromide with ethyl mercaptan (CH₃CH₂SH) under basic conditions. This method, adapted from protocols for related bromobenzene derivatives , proceeds via an SN2 mechanism:
Optimized Conditions:
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Base: Potassium tert-butoxide or sodium hydride.
Physicochemical Properties
Experimental data for 4-bromobenzyl ethyl sulfide remains sparse, but properties can be inferred from structurally related compounds:
The compound is expected to exhibit limited water solubility (<0.1 g/L) due to its hydrophobic aryl and alkyl groups.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The bromine atom activates the benzene ring toward further substitution. For example, Suzuki-Miyaura coupling could replace bromine with aryl or heteroaryl groups, enabling diversification:
Sulfide Oxidation
The thioether group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
This reactivity is critical in prodrug design, where sulfides serve as masked sulfone functionalities .
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-Bromobenzyl ethyl sulfide’s bromine and sulfide groups make it a precursor for:
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Anticancer agents: Brominated aromatics are staples in kinase inhibitors.
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Antiviral compounds: Sulfides contribute to protease inhibitor scaffolds .
Material Science
The compound’s aromaticity and sulfur content suggest utility in:
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Liquid crystals: As a mesogen modifier, analogous to trans-4-alkylcyclohexyl derivatives .
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Polymer additives: Sulfides act as stabilizers against thermal degradation.
Future Perspectives
Advances in catalytic sulfide synthesis (e.g., photoredox catalysis) could streamline production. Additionally, computational studies predicting the compound’s metabolic pathways would enhance its pharmaceutical applicability.
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